molecular formula C26H39NO6S B1671542 Epothilone A CAS No. 152044-53-6

Epothilone A

Cat. No.: B1671542
CAS No.: 152044-53-6
M. Wt: 493.7 g/mol
InChI Key: HESCAJZNRMSMJG-XOVLCIRJSA-N
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Mechanism of Action

Target of Action

Epothilone A, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . This compound binds to the αβ-tubulin heterodimer subunit of microtubules . This binding site is shared with paclitaxel, another well-known microtubule-targeting agent .

Mode of Action

This compound interacts with its target, the αβ-tubulin heterodimer, by binding to it . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules even without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting this function, this compound prevents cells from properly dividing . This inhibition of microtubule function is generally attributed to this compound’s suppression of microtubule dynamics .

Pharmacokinetics

It is known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is between 0.2 and 0.6 hours across dose levels .

Result of Action

The primary result of this compound’s action is cytotoxicity and eventually cell apoptosis . By stabilizing microtubules and suppressing their dynamics, this compound causes cell cycle arrest at the G2-M transition phase . This prevents cells from properly dividing, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epothilone A can be synthesized through various methods, including total synthesis and semi-synthesis. One notable synthetic route involves the use of a ring-closing alkyne metathesis reaction catalyzed by a molybdenum complex, followed by a Lindlar reduction to produce the desired product . This method is efficient and stereoselective, making it a popular choice for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the myxobacterium Sorangium cellulosum. due to the slow growth rate and low yield of the bacterium, alternative methods such as using fungal endophytes like Aspergillus niger have been explored . These methods have shown promise in increasing the yield and feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions: Epothilone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and pharmacokinetic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various epothilone derivatives with modified functional groups that can exhibit enhanced anticancer activity or improved pharmacokinetic profiles .

Scientific Research Applications

Epothilone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound serves as a valuable lead compound for the development of new synthetic methodologies and the exploration of structure-activity relationships.

Biology: In biological research, this compound is used to study microtubule dynamics and the mechanisms of cell division. Its ability to stabilize microtubules makes it a useful tool for investigating cellular processes.

Medicine: this compound has shown significant potential as an anticancer agent. It is particularly effective against multidrug-resistant cancer cell lines and has been evaluated in clinical trials for the treatment of various cancers, including breast cancer and prostate cancer .

Industry: In the pharmaceutical industry, this compound is used as a template for the development of new anticancer drugs. Its unique structure and mechanism of action have inspired the synthesis of numerous analogs and derivatives with improved therapeutic properties .

Comparison with Similar Compounds

    Epothilone B: Another member of the epothilone family with similar biological activity but slightly different chemical structure.

    Paclitaxel: A well-known taxane used in cancer treatment, with a similar mechanism of action but more complex structure and solubility issues.

    Docetaxel: Another taxane with similar properties to paclitaxel, used in the treatment of various cancers.

Epothilone A’s unique structure and properties make it a valuable compound for scientific research and drug development, offering potential advantages over other similar compounds in the treatment of cancer .

Properties

CAS No.

152044-53-6

Molecular Formula

C26H39NO6S

Molecular Weight

493.7 g/mol

IUPAC Name

(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1

InChI Key

HESCAJZNRMSMJG-XOVLCIRJSA-N

SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C

Canonical SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C

Appearance

Solid powder

Key on ui other cas no.

152044-53-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epothilone A;  Epothilone-A;  EpoA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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